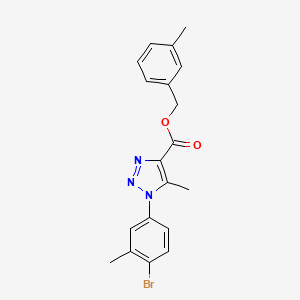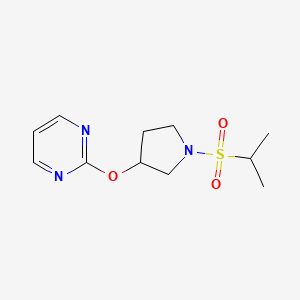
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide” is a complex organic compound. It seems to be related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Wissenschaftliche Forschungsanwendungen
- N-(Pyridin-2-yl)amides and imidazo[1,2-a]pyridines are structurally related to our compound. These pharmacophores have attracted attention due to their diverse medicinal applications .
- Investigating the effect of different linkers connecting pyrazine to benzene cores is crucial. Substituted N-(pyrazin-2-yl)benzenesulfonamides have been studied for their antimicrobial activity .
- However, the precise action mechanisms of pyrrolopyrazine derivatives remain unclear . Further research is needed to elucidate their biological effects.
Medicinal Chemistry and Drug Development
Antimicrobial Activity
Biological Activity and Mechanisms
Wirkmechanismus
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have been synthesized and evaluated for their anti-tubercular activity . These compounds interact with their targets, leading to significant activity against Mycobacterium tuberculosis .
Biochemical Pathways
It’s known that similar compounds have exhibited significant anti-tubercular activity , suggesting that they may affect the biochemical pathways related to the survival and replication of Mycobacterium tuberculosis.
Pharmacokinetics
The synthesis of similar compounds has been reported , which could provide a basis for further studies on the pharmacokinetics of this compound.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that they may have a bactericidal effect.
Action Environment
The synthesis of similar compounds has been reported under different reaction conditions , suggesting that the reaction conditions may influence the properties and efficacy of the compound.
Eigenschaften
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(11-2-1-3-11)17-7-9-19-8-4-12(18-19)13-10-15-5-6-16-13/h4-6,8,10-11H,1-3,7,9H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNZPZCRMZYLJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

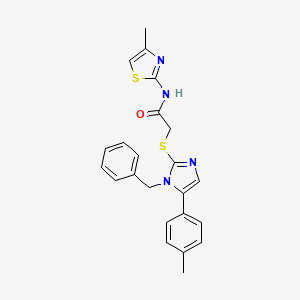
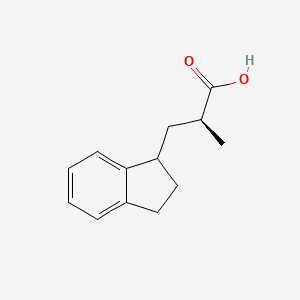

![N,N-diethyl-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2405440.png)
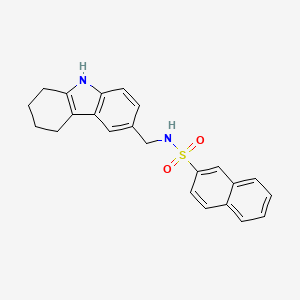
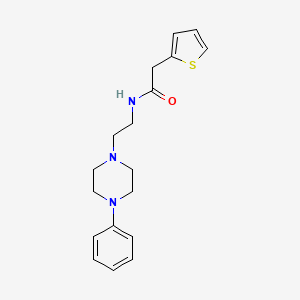
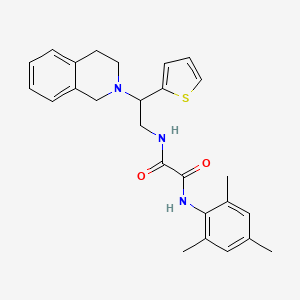
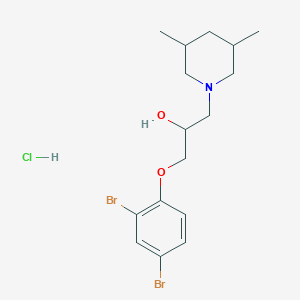
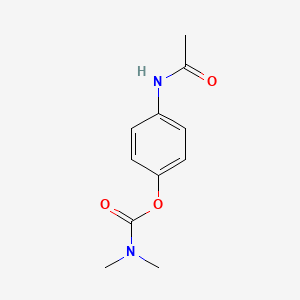
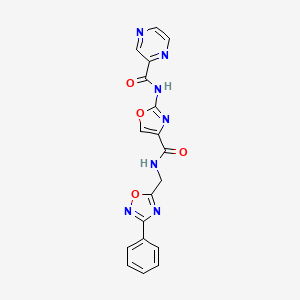

![Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2405453.png)
